Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C9H8ClFO3. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(4-chloro-3-fluorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-chloro-3-fluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its electrophilicity, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-hydroxyacetate
- Methyl 2-(3-fluorophenyl)-2-hydroxyacetate
- Methyl 2-(4-bromo-3-fluorophenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its reactivity and potential biological activity compared to compounds with only one substituent. The combination of these substituents also allows for more diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKBSXCUYNSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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